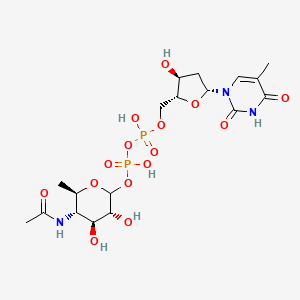
dTDP-4-acetamido-4,6-dideoxy-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-4-acetamido-4,6-dideoxy-D-glucose is a dTDP-sugar having 4-acetamido-4,6-dideoxy-D-glucose as the sugar component. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-4-acetamido-4,6-dideoxy-D-glucose(2-).
Scientific Research Applications
Biosynthesis and Structural Analysis
Enzyme Analysis in Biosynthesis : dTDP-4-acetamido-4,6-dideoxy-D-glucose is synthesized in bacteria as a dTDP-linked sugar via a series of enzymatic reactions. Studies on enzymes like QdtB, a PLP-dependent aminotransferase, reveal its role in the penultimate step of producing dTDP-Quip3NAc, highlighting the enzyme's structural and functional characteristics (Thoden, Holden, Schäffer, & Messner, 2009).
Structural Insights into Sugar-modifying Enzymes : Research on QdtC, a CoA-dependent N-acetyltransferase, provides insights into the last step of the Quip3NAc biosynthetic pathway. The enzyme's crystal structures reveal the binding modes of dTDP-sugar ligands, contributing to our understanding of the catalytic mechanism of sugar modification (Thoden, Cook, Schäffer, Messner, & Holden, 2009).
Characterizing Sugar 3,4-Ketoisomerases : Studies on enzymes like FdtA and QdtA, which catalyze key steps in the biosynthesis of unusual sugars found in bacteria, offer insights into how these enzymes control the stereochemistry of their products. Such research is vital for understanding the structural diversity of bacterial carbohydrates (Thoden, Vinogradov, Gilbert, Salinger, & Holden, 2015).
Applications in Bioengineering and Chemistry
Enzymatic Synthesis for Pharmaceutical Applications : Research on enzymes like GerB for the enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from precursors like dTDP-4-keto-6-deoxy-D-glucose demonstrates potential applications in the large-scale production of bioactive compounds, potentially useful in drug development (Chung, Kim, Seo, Lee, Liou, Oh, & Sohng, 2007).
Biosynthesis of Flavonol Glycosides : Engineered Escherichia coli has been used to produce dTDP-4-keto-4,6-dideoxy-D-glucose and other dTDP-sugars, demonstrating the potential for the microbial production of novel glycosides with potential biological activities (Pandey, Parajuli, Chu, Darsandhari, & Sohng, 2015).
properties
Molecular Formula |
C18H29N3O15P2 |
|---|---|
Molecular Weight |
589.4 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-5-acetamido-3,4-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H29N3O15P2/c1-7-5-21(18(27)20-16(7)26)12-4-10(23)11(34-12)6-32-37(28,29)36-38(30,31)35-17-15(25)14(24)13(8(2)33-17)19-9(3)22/h5,8,10-15,17,23-25H,4,6H2,1-3H3,(H,19,22)(H,28,29)(H,30,31)(H,20,26,27)/t8-,10+,11-,12-,13-,14+,15-,17?/m1/s1 |
InChI Key |
YHXQWYBLXUELDA-KSGKDKBISA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)NC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)

![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)
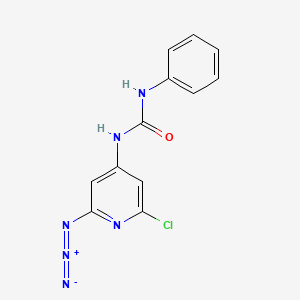
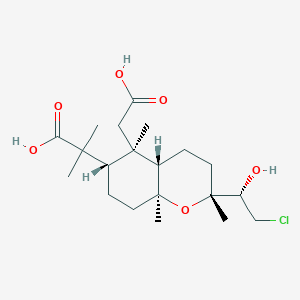



![4-{[(2S,4S)-1-[2-(3-chloro-4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetyl]-4-fluoropyrrolidin-2-yl]methoxy}benzoic acid](/img/structure/B1258747.png)

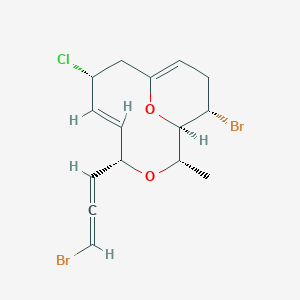
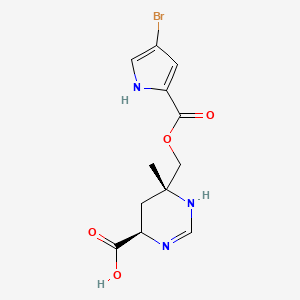
![(3S)-6,8-dihydroxy-3-[2-(4-methoxyphenyl)ethyl]-3,4-dihydroisochromen-1-one](/img/structure/B1258757.png)
